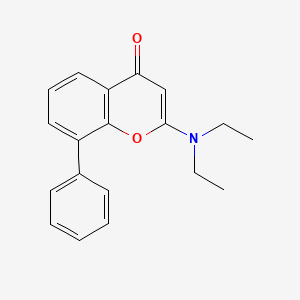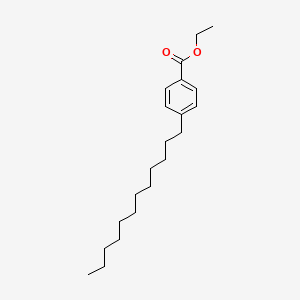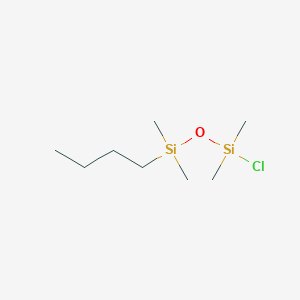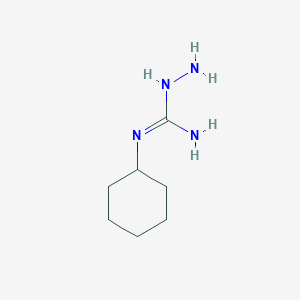
N'-Cyclohexylhydrazinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Cyclohexylhydrazinecarboximidamide is a chemical compound with the molecular formula C7H15N3 It is known for its unique structure, which includes a cyclohexyl group attached to a hydrazinecarboximidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclohexylhydrazinecarboximidamide typically involves the reaction of cyclohexylamine with hydrazinecarboximidamide. One common method includes the condensation of cyclohexylamine with hydrazinecarboximidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of N’-Cyclohexylhydrazinecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or distillation, to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N’-Cyclohexylhydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydrazinecarboximidamide moiety is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-Cyclohexylhydrazinecarboximidamide oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted hydrazinecarboximidamide compounds .
Applications De Recherche Scientifique
N’-Cyclohexylhydrazinecarboximidamide has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in chemical manufacturing processes
Mécanisme D'action
The mechanism of action of N’-Cyclohexylhydrazinecarboximidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N’-Cyclohexylhydrazinecarboximidamide include other hydrazinecarboximidamide derivatives and cyclohexyl-substituted compounds. Examples include:
- N’-Cyclohexylhydrazinecarboxamide
- N’-Cyclohexylhydrazinecarbothioamide
- N’-Cyclohexylhydrazinecarboxylate .
Uniqueness
N’-Cyclohexylhydrazinecarboximidamide is unique due to its specific combination of a cyclohexyl group and a hydrazinecarboximidamide moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
81067-81-4 |
|---|---|
Formule moléculaire |
C7H16N4 |
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
1-amino-2-cyclohexylguanidine |
InChI |
InChI=1S/C7H16N4/c8-7(11-9)10-6-4-2-1-3-5-6/h6H,1-5,9H2,(H3,8,10,11) |
Clé InChI |
GYOATRRGSXQXCN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N=C(N)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)
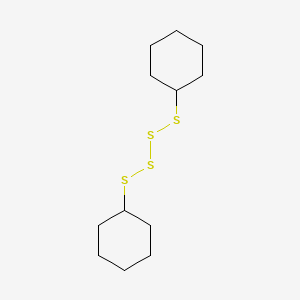



![3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-](/img/structure/B14422557.png)
